Cas no 38281-52-6 (3-Bromobenzofuran-2-carbaldehyde)
3-Bromobenzofuran-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzofurancarboxaldehyde, 3-bromo-
- 3-bromo-1-benzofuran-2-carbaldehyde
- Z1269215699
- G55629
- SCHEMBL2016355
- 3-bromo-2-benzo[b]furancarboxaldehyde
- 3-bromobenzofuran-2-carbaldehyde
- DTXSID90491564
- 38281-52-6
- EN300-266823
- XJHLNJBEPAUFOD-UHFFFAOYSA-N
- 3-Bromobenzofuran-2-carbaldehyde
-
- MDL: MFCD18074168
- Inchi: 1S/C9H5BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
- InChI Key: XJHLNJBEPAUFOD-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)OC2C=CC=CC=21
Computed Properties
- Exact Mass: 223.94725
- Monoisotopic Mass: 223.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 303.4±22.0 °C at 760 mmHg
- Flash Point: 137.3±22.3 °C
- PSA: 30.21
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-Bromobenzofuran-2-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromobenzofuran-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B815080-100mg |
3-Bromobenzofuran-2-carbaldehyde |
38281-52-6 | 100mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B815080-500mg |
3-Bromobenzofuran-2-carbaldehyde |
38281-52-6 | 500mg |
$ 873.00 | 2023-04-18 | ||
| TRC | B815080-1g |
3-Bromobenzofuran-2-carbaldehyde |
38281-52-6 | 1g |
$ 1200.00 | 2023-09-08 | ||
| Enamine | EN300-266823-1g |
3-bromo-1-benzofuran-2-carbaldehyde |
38281-52-6 | 95% | 1g |
$584.0 | 2023-09-12 | |
| Enamine | EN300-266823-5g |
3-bromo-1-benzofuran-2-carbaldehyde |
38281-52-6 | 95% | 5g |
$1695.0 | 2023-09-12 | |
| Enamine | EN300-266823-10g |
3-bromo-1-benzofuran-2-carbaldehyde |
38281-52-6 | 95% | 10g |
$2516.0 | 2023-09-12 | |
| TRC | B815080-1000mg |
3-Bromobenzofuran-2-carbaldehyde |
38281-52-6 | 1g |
$ 1499.00 | 2023-04-18 | ||
| Enamine | EN300-266823-0.05g |
3-bromo-1-benzofuran-2-carbaldehyde |
38281-52-6 | 95.0% | 0.05g |
$118.0 | 2025-03-20 | |
| Enamine | EN300-266823-0.1g |
3-bromo-1-benzofuran-2-carbaldehyde |
38281-52-6 | 95.0% | 0.1g |
$176.0 | 2025-03-20 | |
| Enamine | EN300-266823-0.25g |
3-bromo-1-benzofuran-2-carbaldehyde |
38281-52-6 | 95.0% | 0.25g |
$252.0 | 2025-03-20 |
3-Bromobenzofuran-2-carbaldehyde Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-Bromobenzofuran-2-carbaldehyde
3-Bromobenzofuran-2-carbaldehyde: A Comprehensive Overview
The compound 3-Bromobenzofuran-2-carbaldehyde (CAS No. 38281-52-6) is a highly specialized aromatic heterocyclic aldehyde with significant applications in organic synthesis and materials science. This compound, also referred to as bromo-benzofuran-carbaldehyde, belongs to the class of benzofuran derivatives, which are known for their unique electronic properties and structural versatility. The molecule consists of a benzofuran ring system substituted with a bromine atom at the 3-position and an aldehyde group at the 2-position, making it a valuable building block in modern organic chemistry.
Recent studies have highlighted the importance of benzofuran derivatives in various fields, including drug discovery, optoelectronic materials, and catalytic processes. The aromatic heterocyclic structure of 3-Bromobenzofuran-2-carbaldehyde provides a platform for exploring novel chemical reactions and functional materials. For instance, researchers have utilized this compound as a precursor for synthesizing advanced materials with tailored electronic properties, such as organic semiconductors and light-emitting diodes (LEDs). These applications underscore the compound's potential in cutting-edge technological advancements.
The synthesis of 3-Bromobenzofuran-2-carbaldehyde typically involves multi-step organic reactions, often incorporating bromination and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of this compound with high yields and purity. Such methodologies not only enhance the scalability of production but also pave the way for its widespread use in industrial applications.
In terms of physical properties, 3-Bromobenzofuran-2-carbaldehyde exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its electronic structure, characterized by conjugated π-systems, contributes to its strong absorption in the ultraviolet-visible spectrum. This property makes it an attractive candidate for applications in photonics and sensing technologies. Recent research has explored its use as a chromophore in dye-sensitized solar cells (DSSCs), where its ability to absorb sunlight efficiently enhances energy conversion efficiency.
The chemical reactivity of 3-Bromobenzofuran-2-carbaldehyde is primarily influenced by its aldehyde group and bromine substituent. The aldehyde group serves as an electrophilic site for nucleophilic additions, while the bromine atom introduces electron-withdrawing effects that modulate the reactivity of the molecule. These features make it an ideal substrate for various transformations, including condensation reactions, cycloadditions, and cross-couplings. For instance, its participation in aldol condensations has led to the formation of complex polycyclic structures with potential applications in pharmaceuticals.
From a biological standpoint, benzofuran derivatives have been shown to exhibit diverse bioactivities, ranging from antioxidant properties to anti-inflammatory effects. While specific studies on 3-Bromobenzofuran-2-carbaldehyde are still emerging, preliminary findings suggest that its unique structure may confer similar or enhanced bioactivity compared to other benzofuran analogs. This opens up possibilities for its exploration as a lead compound in drug development programs targeting chronic diseases such as cancer and neurodegenerative disorders.
In conclusion, 3-Bromobenzofuran-2-carbaldehyde (CAS No. 38281-52-6) stands out as a versatile and multifunctional compound with promising applications across various scientific domains. Its structural features, combined with recent advancements in synthetic methodologies and material science, position it as a key player in future innovations. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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